1,2-Dimethyl-4-(prop-1-en-1-yl)benzene
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Overview
Description
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene: is an organic compound with the molecular formula C11H14 . It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the benzene ring. This compound is also known by its systematic name, 4-Isopropenyl-1,2-dimethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the Friedel-Crafts alkylation process. This method utilizes toluene and propylene as starting materials, with AlCl3 serving as the catalyst. The reaction is carried out in a reactor under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acid derivatives , while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and polymers .
Biology: The compound is used in the study of biochemical pathways and enzyme interactions .
Medicine: .
Industry: The compound is utilized in the production of fragrances , flavors , and specialty chemicals .
Mechanism of Action
The mechanism by which 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with specific biological pathways . These interactions can modulate various biochemical processes , leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene: This compound has similar structural features but contains methoxy groups instead of methyl groups.
4-Isopropenyl-1,2-dimethylbenzene: This is another name for 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene, highlighting its structural similarity.
1,2,4-Trimethylbenzene: This compound has three methyl groups attached to the benzene ring, differing from the prop-1-en-1-yl group in this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various synthetic applications and research studies .
Properties
CAS No. |
216590-48-6 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,2-dimethyl-4-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4-8H,1-3H3 |
InChI Key |
DCTPSAXRSBGQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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